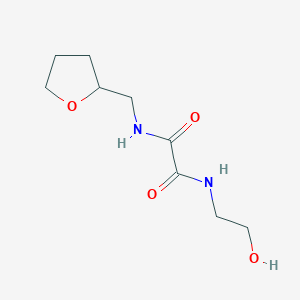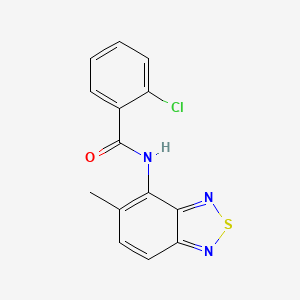
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is an organic compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a benzamide group attached to a benzothiadiazole ring, which is further substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-2,1,3-benzothiadiazol-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Oxidation Reactions: The methyl group in the benzothiadiazole ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The benzamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used. The reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are typically carried out in anhydrous solvents, such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products are the substituted benzamides, where the chlorine atom is replaced by the nucleophile.
Oxidation Reactions: The major products are the oxidized derivatives of the benzothiadiazole ring, such as carboxylic acids or aldehydes.
Reduction Reactions: The major products are the reduced derivatives of the benzamide group, such as amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways in the biological system. The compound is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit the activity of certain enzymes, such as kinases and proteases, which play a crucial role in various cellular processes.
Modulating Receptors: The compound can bind to and modulate the activity of specific receptors, such as G-protein-coupled receptors (GPCRs) and ion channels, which are involved in signal transduction pathways.
Inducing Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.
Comparison with Similar Compounds
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be compared with other similar compounds, such as:
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)nicotinamide: This compound has a nicotinamide group instead of a benzamide group, which may result in different biological activities and properties.
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea: This compound has a thiourea group instead of a benzamide group, which may affect its reactivity and biological activity.
4-amino-5-chloro-2,1,3-benzothiadiazole: This compound has an amino group instead of a benzamide group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H10ClN3OS |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-6-7-11-13(18-20-17-11)12(8)16-14(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,19) |
InChI Key |
AXKUJQKVEOKTCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11647583.png)
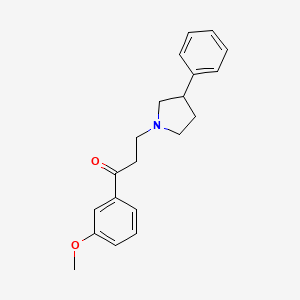
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11647586.png)
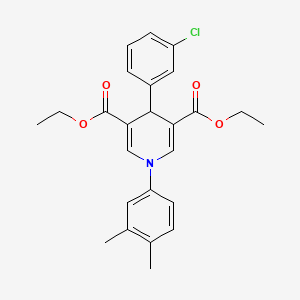
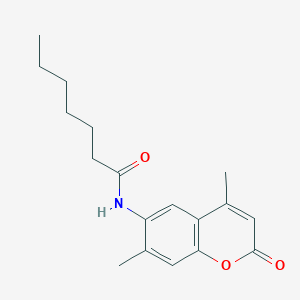
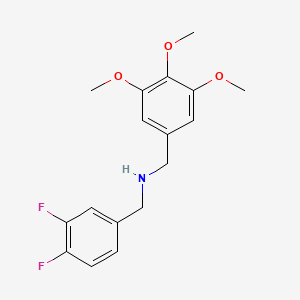
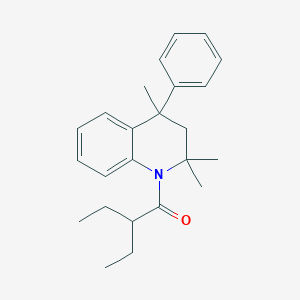
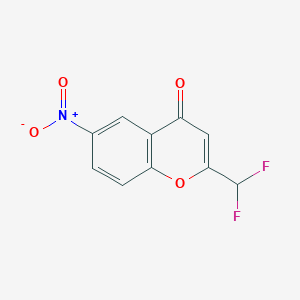
![(5E)-5-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647619.png)
![1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11647620.png)
![(6Z)-5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647637.png)
![5-(4-chlorophenyl)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11647640.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11647652.png)
